molecular formula C22H20FN5O2S B2958142 N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894033-76-2

N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2958142
M. Wt: 437.49
InChI Key: XEUOGVQFMTUHQJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactions .

Scientific Research Applications

Synthesis and Structural Characterization

Research into structurally related compounds includes the synthesis and structural characterization of various heterocyclic compounds, which are often pursued for their potential in drug development. For instance, the study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) on isostructural compounds with thiazole and triazole functionalities highlights the importance of structural characterization in understanding the properties of these molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activities

Compounds containing the thiazolo[3,2-b][1,2,4]triazole core have been investigated for various biological activities, which could hint at potential applications of the compound :

  • Antimicrobial and Antifungal Activities

    Research on thiazolidinone derivatives, such as those by Patel, Kumari, and Patel (2012), explores their antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections (Patel, Kumari, & Patel, 2012).

  • Anticancer Activities

    Studies have also focused on the synthesis and evaluation of compounds for their anticancer properties, as seen in the work by Fang et al. (2016), who investigated α-aminophosphonate derivatives containing 2-oxoquinoline structures for their antitumor activities (Fang et al., 2016).

  • Enzyme Inhibition

    The potential of related compounds to act as enzyme inhibitors, offering therapeutic avenues for diseases related to enzyme dysregulation, has been explored. For example, Khan et al. (2010) synthesized triazole and thiadiazole derivatives to screen for their urease inhibition activities, indicating the compound's potential role in treating conditions associated with urease enzyme (Khan et al., 2010).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and reactivity. It would also include information on how to handle and store the compound safely .

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-3-4-14(2)18(11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-5-7-16(23)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUOGVQFMTUHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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